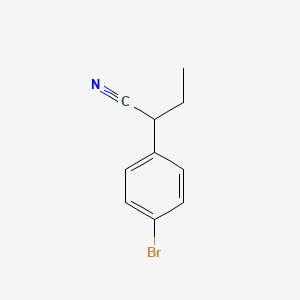

2-(4-Bromophenyl)butanenitrile

Description

2-(4-Bromophenyl)butanenitrile is an organobromine compound featuring a nitrile group (-CN) at the second carbon of a butane chain, which is substituted with a 4-bromophenyl group. This compound is of interest in organic synthesis, particularly in catalytic coupling reactions and as a precursor for pharmaceuticals or functional materials. Its reactivity is influenced by the electron-withdrawing bromophenyl group and the nitrile’s position, making it versatile in cross-coupling and functionalization reactions .

Properties

IUPAC Name |

2-(4-bromophenyl)butanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDZPVMRZRBXOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Competing Pathways in Nucleophilic Substitution

Over-alkylation may occur if excess cyanide is present, leading to di- or tri-substituted products. Kinetic studies suggest that maintaining a cyanide-to-halide ratio of 1.2:1 minimizes byproducts.

Radical Recombination in ATRA

Side products in Cu-catalyzed reactions often arise from premature radical termination. Adding stoichiometric DBU mitigates this by stabilizing copper intermediates.

Regioselectivity in Bromination

Density functional theory (DFT) calculations indicate that the nitrile group’s -M effect directs electrophilic bromine to the para position, with a computed activation barrier 8.5 kcal/mol lower than meta attack.

Industrial-Scale Adaptations

For bulk production, nucleophilic substitution and directed bromination are preferred. A pilot-scale setup for the former method achieved a throughput of 50 kg/month using continuous-flow reactors, reducing reaction time to 4 hours. Bromination processes integrate in situ bromide recycling, lowering raw material costs by 40%.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)butanenitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Sodium cyanide, potassium carbonate, palladium catalysts.

Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Substitution: Various substituted derivatives depending on the reagent used.

Reduction: 2-(4-Bromophenyl)butylamine.

Oxidation: 2-(4-Bromophenyl)butanoic acid.

Scientific Research Applications

Chemical Synthesis Applications

1.1 Intermediate in Organic Synthesis

2-(4-Bromophenyl)butanenitrile is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It can be synthesized through several methods, including:

- Nucleophilic Substitution : The reaction of 4-bromobenzyl chloride with sodium cyanide in dimethylformamide (DMF) under reflux conditions.

- Suzuki-Miyaura Coupling : Coupling 4-bromophenylboronic acid with butanenitrile using a palladium catalyst and potassium carbonate under mild conditions.

1.2 Reaction Types

The compound can undergo various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by other functional groups.

- Reduction Reactions : The nitrile group can be reduced to an amine using lithium aluminum hydride (LiAlH4).

- Oxidation Reactions : It can be oxidized to form carboxylic acids or other derivatives.

Biological Research Applications

2.1 Antibacterial Activity

Research has indicated that derivatives of this compound demonstrate significant antibacterial properties against multi-drug resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. A study reported Minimum Inhibitory Concentration (MIC) values as low as 50 µg/mL against A. baumannii.

2.2 Cytotoxicity Studies

In vitro studies have shown that derivatives of this compound exhibit selective cytotoxic effects on various cancer cell lines. The IC50 values ranged from 20 µM to 100 µM, indicating effective inhibition of cell proliferation, particularly due to the electron-withdrawing nature of the bromine atom which enhances reactivity towards cellular targets .

Medicinal Chemistry Applications

3.1 Drug Development

The unique structure of this compound makes it a valuable building block for drug development. Its interactions with biomolecules can influence enzyme activity and receptor modulation, leading to potential therapeutic applications.

Material Science Applications

4.1 Organic Light Emitting Diodes (OLEDs)

The compound has potential applications in the field of organic electronics, particularly in OLEDs and organic solar cells (OSCs). Its derivatives can serve as semiconducting materials due to their unique electronic properties .

Case Studies

- Antibacterial Efficacy : A study demonstrated that certain derivatives showed significant antibacterial activity against multi-drug resistant strains, with effective concentrations identified through agar well diffusion methods.

- Cytotoxic Effects : Comparative studies indicated that this compound's derivatives have promising results against human cancer cell lines, suggesting potential use in anticancer therapies.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)butanenitrile involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers: 4-(4-Bromophenyl)butanenitrile

- Structure : The nitrile group is at the terminal (fourth) carbon of the butane chain.

- Synthesis: Synthesized via nickel-catalyzed Negishi coupling of cyclobutanone oxime esters with aryl zinc reagents, yielding 82% as a colorless oil .

- Key Differences :

Branched Derivatives: 2-(4-Bromophenyl)-2-Methylpropanenitrile

- Structure : Features a methyl group adjacent to the nitrile, creating a branched structure (C₁₀H₁₀BrN).

- Synthesis: Not detailed in evidence, but branching likely reduces reactivity due to steric effects.

- Branched structures may exhibit higher melting points due to improved molecular packing .

Amino-Substituted Derivatives: 2-(4-Bromophenyl)-4-(Dimethylamino)butanenitrile

- Structure: A dimethylamino (-N(CH₃)₂) group on the fourth carbon (C₁₂H₁₅BrN₂, MW: 267.17 g/mol).

- Synthesis : Involves amination reactions; exact method unspecified, but similar compounds achieve 76–77% yield via copper catalysis .

- Key Differences: The tertiary amine enhances solubility in acidic media via protonation. Potential applications in chiral chemistry, with enantiomeric excess (ee) up to 91% observed in related amino-nitrile derivatives .

Polymer Chemistry Analog: 2-(4-Bromophenyl)benzonitrile

- Structure : A benzonitrile group attached to 4-bromophenyl (C₁₃H₈BrN).

- Synthesis : Designed to reduce steric hindrance in diketopyrrolopyrrole (DPP) polymers, improving reactivity in copolymerization .

- Key Differences: The planar benzonitrile group facilitates π-π stacking in polymers, enhancing charge transport properties. Compared to ortho-substituted bromophenyl analogs, the para-substitution minimizes steric clashes, enabling efficient synthesis of mechanochromic materials .

Sulfonyl and Pyridine Derivatives

- Example 1: 2-((4-Bromophenyl)sulfonyl)-2-methylpropanenitrile (C₁₀H₁₀BrNO₂S, MW: 288.16 g/mol) features a sulfonyl group, increasing electrophilicity for nucleophilic substitution reactions .

Comparative Data Table

Biological Activity

2-(4-Bromophenyl)butanenitrile, with the molecular formula C10H10BrN, is an organic compound that belongs to the nitrile class. Its unique structure, featuring a bromophenyl group attached to a butanenitrile moiety, has garnered interest in various scientific fields, particularly in medicinal chemistry and biological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound is characterized by:

- Molecular Weight : 224.1 g/mol

- IUPAC Name : this compound

- CAS Number : 99057-81-5

The biological activity of this compound is attributed to its interaction with various biomolecules. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the nitrile group may form hydrogen bonds with amino acid side chains. These interactions can influence enzyme activity and receptor modulation, leading to diverse biological effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of derivatives related to this compound. For example, compounds synthesized from similar structures have shown effectiveness against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted using various cancer cell lines. The compound's derivatives exhibited selective cytotoxic effects, suggesting potential as anticancer agents. Research indicates that the presence of the bromine atom enhances the electron density, which may contribute to increased reactivity towards cellular targets .

Case Studies

- Antibacterial Efficacy : A study reported that certain derivatives of this compound displayed significant antibacterial activity against multi-drug resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined through agar well diffusion methods, revealing effective concentrations as low as 50 µg/mL against A. baumannii .

- Cytotoxic Effects : In a comparative study of various nitriles, this compound showed promising results against human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation at concentrations ranging from 20 µM to 100 µM .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Antibacterial Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Nitrile | Moderate | 20-100 µM |

| 2-(4-Chlorophenyl)butanenitrile | Nitrile | Low | >200 µM |

| 2-(4-Fluorophenyl)butanenitrile | Nitrile | Moderate | 50-150 µM |

Q & A

Q. Q1. What are the optimal catalytic methods for synthesizing 2-(4-Bromophenyl)butanenitrile?

A1. The compound is synthesized via nickel-catalyzed Negishi coupling between aryl zinc reagents and cyclobutanone oxime esters. Key conditions include:

- Catalyst : Ni(cod)₂ (5 mol%) with a bisphosphine ligand (e.g., dppf) .

- Reaction Solvent : Tetrahydrofuran (THF) at 60°C for 12 hours.

- Yield : 82% after purification via silica gel chromatography .

Alternative methods include copper-catalyzed photoinduced amination of alkyl electrophiles with aryl amines, achieving 76–77% yield and 91% enantiomeric excess (ee) using chiral phosphine ligands .

Structural Characterization

Q. Q2. What advanced techniques are used to resolve structural ambiguities in this compound derivatives?

A2.

- X-ray Crystallography : ORTEP-3 software generates 3D thermal ellipsoid models to confirm bond angles and torsional conformations .

- Computational Modeling : Quantum chemical calculations (e.g., DFT) validate electronic properties, while QSPR (Quantitative Structure-Property Relationship) models predict reactivity .

- Spectroscopy : High-resolution mass spectrometry (HRMS) and chiral HPLC (e.g., CHIRALPAK OD column) verify molecular weight and enantiopurity .

Advanced Mechanistic Insights

Q. Q3. How does the bromine substituent influence reaction pathways in cross-coupling reactions?

A3. The electron-withdrawing bromine group enhances electrophilicity at the aryl ring, facilitating oxidative addition in nickel/copper catalysis. Comparative studies with chloro and fluoro analogs show:

- Reactivity Order : Br > Cl > F due to polarizability and leaving-group ability.

- Electronic Effects : Bromine stabilizes transition states in Negishi coupling, reducing side reactions (e.g., β-hydride elimination) .

Mechanistic studies using deuterium labeling (e.g., in copper-catalyzed amination) confirm retention of stereochemistry at the nitrile-bearing carbon .

Application in Medicinal Chemistry

Q. Q4. How is this compound utilized in designing bioactive molecules?

A4. The compound serves as a precursor for acrylonitrile derivatives targeting glioblastoma multiforme. Key steps include:

- Knoevenagel Condensation : Reacting with 4-bromobenzaldehyde to form (Z)-2,3-bis(4-bromophenyl)acrylonitrile (87% yield), a potent kinase inhibitor .

- Biological Screening : Derivatives are tested in 2D/3D cell models to assess cytotoxicity and blood-brain barrier permeability .

Safety and Handling Protocols

Q. Q5. What safety measures are critical when handling this compound in the lab?

A5.

- PPE : Wear nitrile gloves, face shields, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation of nitrile vapors.

- Spill Management : Neutralize with activated carbon and dispose as halogenated waste .

Computational and Data-Driven Analysis

Q. Q6. How can machine learning models predict the physicochemical properties of this compound?

A6.

- QSAR Models : Train on datasets of brominated aromatics to predict logP (2.1), melting point (67–69°C), and solubility in DMSO (>50 mg/mL) .

- Neural Networks : Optimize synthetic routes by analyzing reaction parameters (e.g., temperature, solvent polarity) from historical data .

Comparative Reactivity with Halogenated Analogs

Q. Q7. How does bromine substitution alter reactivity compared to chloro or fluoro analogs?

A7.

- Nucleophilic Aromatic Substitution (SNAr) : Bromine’s moderate electronegativity allows slower substitution than fluorine but higher regioselectivity than chlorine.

- Suzuki Coupling : Bromophenyl derivatives achieve higher yields (82%) than chlorophenyl (75%) under identical Pd-catalyzed conditions .

Advanced Analytical Challenges

Q. Q8. What are the limitations in characterizing trace impurities in this compound?

A8.

- LC-MS/MS : Detects sub-ppm levels of dehalogenated byproducts (e.g., phenylbutanenitrile).

- NMR Challenges : Overlapping signals from diastereomers require 2D techniques (e.g., COSY, NOESY) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.